N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
The synthesis of N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired ethenyl group.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate electrophile.
Formation of the Acetamide Group: The acetamide group can be introduced through an acylation reaction, where an amine reacts with an acyl chloride or anhydride to form the desired acetamide group.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Condensation: The compound can participate in condensation reactions, where it reacts with other compounds to form larger molecules. Common reagents for these reactions include aldehydes, ketones, and amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with unique properties.
Biology: The compound can be used as a probe or ligand in biological studies to investigate the interactions between molecules and biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.
Mechanism of Action
The mechanism of action of N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]acetamide can be compared with other similar compounds, such as:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound also contains a methoxyphenyl group and an amine group, but it lacks the thiadiazole ring and acetamide group.
2-Methoxy-5-((phenylamino)methyl)phenol: This compound contains a methoxyphenyl group and a phenylamino group, but it lacks the thiadiazole ring and acetamide group.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound contains a methoxyphenyl group and a dioxaborolane ring, but it lacks the thiadiazole ring and acetamide group.
Properties
CAS No. |
861638-80-4 |
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Molecular Formula |
C13H13N3O2S |
Molecular Weight |
275.33 g/mol |
IUPAC Name |
N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C13H13N3O2S/c1-9(17)14-13-16-15-12(19-13)8-5-10-3-6-11(18-2)7-4-10/h3-8H,1-2H3,(H,14,16,17)/b8-5+ |
InChI Key |
AYWKXQFAHUHOGS-VMPITWQZSA-N |
Isomeric SMILES |
CC(=O)NC1=NN=C(S1)/C=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)C=CC2=CC=C(C=C2)OC |
solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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